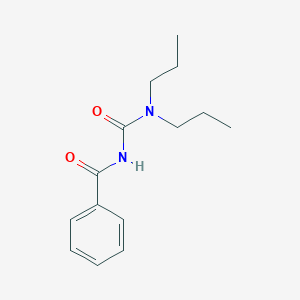

N'-benzoyl-N,N-dipropylurea

Description

N'-Benzoyl-N,N-dipropylurea is a substituted urea derivative characterized by a benzoyl group attached to the urea nitrogen and two propyl groups on the adjacent nitrogen atoms. Urea derivatives are widely studied for their biological activities, including anticancer, antifungal, and enzyme-inhibitory effects, which are influenced by substituent groups affecting lipophilicity, hydrogen bonding, and steric interactions .

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-(dipropylcarbamoyl)benzamide |

InChI |

InChI=1S/C14H20N2O2/c1-3-10-16(11-4-2)14(18)15-13(17)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,17,18) |

InChI Key |

MHABHDZRZNQCLZ-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C(=O)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCCN(CCC)C(=O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Urea vs. Thiourea Derivatives

- N-(2,4-Dichloro)benzoyl-N’-phenylthiourea : Replacing the urea oxygen with sulfur (thiourea) enhances hydrogen-bonding capabilities and lipophilicity. This modification correlates with improved cytotoxicity, as seen in its IC50 values of 0.31 mM (MCF-7) and 0.94 mM (T47D), significantly lower than hydroxyurea .

- N'-Benzoyl-N,N-dipropylurea: The oxygen in urea may reduce membrane permeability compared to thiourea analogs but could improve metabolic stability.

Substituent Effects

- Halogenated Benzoyl Groups : The 2,4-dichlorobenzoyl group in N-(2,4-dichloro)benzoyl-N’-phenylthiourea enhances cytotoxicity, likely due to electron-withdrawing effects stabilizing the molecule and increasing interaction with cellular targets .

- Alkyl vs. Aryl Groups: Dipropyl substituents in this compound may reduce π-π stacking interactions compared to aryl groups but improve solubility in nonpolar environments .

Cytotoxicity Profiles

| Compound | IC50 (MCF-7, mM) | IC50 (T47D, mM) | Selectivity Index (Vero) |

|---|---|---|---|

| N-(2,4-Dichloro)benzoyl-N’-phenylthiourea | 0.31 ± 0.05 | 0.94 ± 0.02 | >10 |

| Hydroxyurea (Reference) | N/A | N/A | N/A |

- The thiourea derivative exhibits potent activity against breast cancer cells, attributed to halogenated benzoyl groups enhancing target affinity.

- This compound’s propyl groups may reduce cytotoxicity compared to halogenated analogs but improve pharmacokinetic properties like half-life .

Mechanistic Insights

Physicochemical Properties

| Property | N-(2,4-Dichloro)benzoyl-N’-phenylthiourea | This compound (Predicted) |

|---|---|---|

| Molecular Weight | 322.98 g/mol | ~263.3 g/mol |

| LogP (Lipophilicity) | ~3.5 (high) | ~2.8 (moderate) |

| Hydrogen Bonding | Strong (N-H, C=S) | Moderate (N-H, C=O) |

- The thiourea’s higher LogP suggests better membrane penetration, aligning with its superior cytotoxicity.

- The urea derivative’s lower LogP may favor renal excretion, reducing toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.